5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
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Overview
Description
The compound “1,2-dihydrospiro[indole-3,4’-oxane]” is a spiro-heterocyclic compound . Spiroindole and spirooxindole scaffolds are very important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets and have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
Synthesis Analysis
While specific synthesis methods for “5-Methyl-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” were not found, spiroindole and spirooxindole scaffolds have been the focus of novel synthetic procedures in organic chemistry for over a century . These procedures are useful in creating new therapeutic agents .Molecular Structure Analysis
The molecular structure of “1,2-dihydrospiro[indole-3,4’-oxane]” is complex, with a spirocycle fused at the C2 or C3 of the oxindole moiety . These structures are known as the central skeletons of many alkaloids with potential pharmaceutical activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “1,2-dihydrospiro[indole-3,4’-oxane]” include a molecular weight of 189.26, a melting point of 97-100 degrees Celsius, and it appears as a powder .Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds like 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride often involves exploring synthetic routes and characterizing the chemical structures of these compounds. For example, studies have detailed the formation of dihydrohydroxyspiro[1,2]oxazines from reactions involving Fischer's base and isonitroso compounds, emphasizing the nuanced control over diastereoisomer ratios and providing insights into reaction mechanisms (Christie, Agyako, Mitchell, & Lyčka, 1996). Additionally, research into the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane showcases the intricate interplay between substrates and catalysts, leading to diverse product profiles and shedding light on carbocation chemistry (Adam & Crämer, 1987).
Photochromic Properties and Applications
Spiro[indoline-oxazine] derivatives, closely related to the this compound structure, have been studied for their photochromic properties. These studies compare the photodegradation of spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives, identifying key differences in their degradation mechanisms and potential applications in materials science (Baillet, Giusti, & Guglielmetti, 1993). Such research is crucial for developing new materials with tailored optical properties.
Anticonvulsant Activity
Investigations into the biological activities of spirocondensed indole derivatives, including those structurally similar to this compound, have revealed their potential anticonvulsant properties. Studies have synthesized new spiro-condensed indoles and explored their structure-activity relationships, uncovering promising leads for the development of novel anticonvulsant agents (Pogosyan, Grigoryan, & Paronikyan, 2011).
Molecular Electronics and Corrosion Inhibition
Research into spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has demonstrated their efficacy as corrosion inhibitors, highlighting a novel application area for spiro compounds. These studies utilize both experimental and theoretical approaches to elucidate the mechanisms of corrosion inhibition, offering insights into the protective capabilities of these molecules in industrial contexts (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-12-11(8-10)13(9-14-12)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARRWGLKHLCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCC23CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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